2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
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Overview
Description
2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a triazole ring, which is further connected to furan and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The furan and pyridine groups are then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Triazole derivatives: Compounds featuring the triazole ring with various functional groups.
Furan and pyridine derivatives: Molecules containing furan or pyridine moieties with different substituents.
Uniqueness
2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is unique due to its combination of structural features, which confer specific chemical and biological properties
Biological Activity
The compound 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole represents a novel addition to the class of 1,2,4-triazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H10N4OS, with a molecular weight of 258.3 g/mol. The compound features a 1H-benzimidazole core linked to a triazole moiety through a sulfur-containing side chain. The presence of furan and pyridine rings contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C12H10N4OS |
Molecular Weight | 258.3 g/mol |
IUPAC Name | 4-(furan-2-ylmethyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
CAS Number | 893725-30-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the target compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Properties
The antifungal activity was evaluated against various fungal strains, revealing that the compound possesses moderate antifungal effects. It was particularly effective against Candida albicans, with an EC50 value indicating substantial potency . The mechanism appears to involve disruption of fungal cell membrane integrity.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated cultures. This suggests that it may modulate immune responses, providing a therapeutic avenue for inflammatory diseases .
Cytotoxicity and Anticancer Activity
Cytotoxicity assays indicated low toxicity levels at therapeutic concentrations, with cell viability remaining above 90% in treated cultures. Preliminary anticancer studies showed promising results against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in cancer cells through activation of caspase pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes involved in cell wall synthesis in fungi and bacteria.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, it reduces cytokine production.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have been conducted on related triazole compounds that provide insights into the biological activity of the target compound:
- Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their anti-inflammatory and antimicrobial properties. Compounds similar to the target showed significant effects against bacterial strains and reduced inflammatory markers in vitro .
- Cytotoxicity Assessment : Research focusing on cytotoxic effects revealed that certain structural modifications in triazoles enhance their anticancer activity. The presence of furan and pyridine rings in the target compound may contribute positively to its efficacy against cancer cells .
Properties
Molecular Formula |
C20H16N6OS |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H16N6OS/c1-2-8-16-15(7-1)22-18(23-16)13-28-20-25-24-19(17-9-3-4-10-21-17)26(20)12-14-6-5-11-27-14/h1-11H,12-13H2,(H,22,23) |
InChI Key |
LIAADDLWPWPTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 |
Origin of Product |
United States |
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